molecular formula C9H17NO B1390003 3-(Allyloxymethyl)piperidine CAS No. 946665-36-7

3-(Allyloxymethyl)piperidine

Cat. No.: B1390003
CAS No.: 946665-36-7
M. Wt: 155.24 g/mol
InChI Key: KZEIVYJKLWDSDP-UHFFFAOYSA-N
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Description

3-(Allyloxymethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms The compound this compound is characterized by the presence of an allyloxymethyl group attached to the piperidine ring

Mechanism of Action

Target of Action

3-(Allyloxymethyl)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The mode of action of piperidine derivatives involves their interaction with several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds can lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine derivatives affect several biochemical pathways. They can activate or inhibit several signaling pathways crucial for cancer regulation . These include pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

Pharmacokinetics

Piperidine derivatives are widely used in the pharmaceutical industry, indicating that they likely have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of piperidine derivatives includes the inhibition of cell migration and cell cycle arrest, which can inhibit the survivability of cancer cells . They have therapeutic potential against various types of cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxymethyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with allyl bromide in the presence of a base, such as sodium hydride or potassium carbonate, to form the allyloxymethyl derivative. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as palladium or rhodium may be employed to facilitate the hydrogenation and cyclization steps involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Allyloxymethyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

3-(Allyloxymethyl)piperidine can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its allyloxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives. This structural feature allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

3-(prop-2-enoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-6-11-8-9-4-3-5-10-7-9/h2,9-10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEIVYJKLWDSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663006
Record name 3-{[(Prop-2-en-1-yl)oxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946665-36-7
Record name 3-{[(Prop-2-en-1-yl)oxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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